molecular formula C12H11NO B2425684 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol CAS No. 117863-94-2

2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol

Cat. No.: B2425684
CAS No.: 117863-94-2
M. Wt: 185.226
InChI Key: XVCUDDRLBYJVEU-UHFFFAOYSA-N
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Description

Overview of the 2,3-Dihydro-1H-cyclopenta[b]quinoline Scaffold in Heterocyclic Chemistry

The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold is a tricyclic heterocyclic system where a cyclopentane (B165970) ring is fused to the 'b' side of the quinoline (B57606) ring system. This fusion creates a unique and relatively rigid molecular architecture that is central to its utility in drug design. Quinoline-based structures are present in many natural and synthetic compounds with established pharmacological activity. researchgate.net The incorporation of the cyclopentane ring modifies the electronic and steric properties of the parent quinoline, allowing for fine-tuning of its biological activity.

The synthesis of this scaffold can be achieved through various established organic reactions. One of the most straightforward methods is the Friedländer annulation, which involves the condensation and subsequent cyclodehydration between a 2-aminoaryl ketone and a compound containing an α-methylene ketone group, such as cyclopentanone (B42830). psu.edu For instance, the reaction between 2-aminobenzophenone (B122507) and cyclopentanone can yield 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline. psu.edu Another significant synthetic route is the Pfitzinger reaction, where isatin (B1672199) reacts with a carbonyl compound like cyclopentanone to form the corresponding quinoline-4-carboxylic acid, in this case, 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. nih.gov This carboxylic acid derivative serves as a versatile intermediate for further functionalization. nih.gov

The chemical reactivity of the scaffold allows for the introduction of various substituents at different positions, leading to the creation of large libraries of compounds for biological screening. This structural versatility is a key reason for its prominence in medicinal chemistry research.

Historical Context and Evolution of Research on Quinoline-Based Compounds

Research into quinoline-based compounds has a rich history, dating back to the 19th century with the isolation of quinine, an antimalarial alkaloid. This discovery spurred extensive investigation into the quinoline core, leading to the synthesis of numerous derivatives with a wide array of biological activities. Historically, quinoline analogs have been pivotal in the development of treatments for infectious diseases.

Over the decades, the focus of quinoline research has expanded significantly. Initially centered on antimalarial and antimicrobial applications, research has evolved to explore their potential as anticancer, anti-inflammatory, and antihypertensive agents. In recent years, a major thrust of quinoline research has been in the field of neurodegenerative diseases, particularly Alzheimer's disease. arabjchem.orgresearchgate.net This shift was partly inspired by the structure of tacrine (B349632), an early acetylcholinesterase (AChE) inhibitor used for Alzheimer's treatment, which features a related tetrahydroacridine core. The 2,3-dihydro-1H-cyclopenta[b]quinoline system can be considered a close structural analog of tacrine's active core, leading researchers to explore its potential in the same therapeutic area. nih.gov

Current Research Landscape and Emerging Trends for the 2,3-Dihydro-1H-cyclopenta[b]quinoline System

The current research landscape for the 2,3-dihydro-1H-cyclopenta[b]quinoline system is vibrant and primarily focused on its application in medicinal chemistry. A significant area of investigation is its role in the design of multifunctional agents for complex diseases like Alzheimer's. nih.gov The "cholinergic hypothesis" of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (B1216132) is a key factor in cognitive decline. researchgate.net Therefore, inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. nih.gov

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have emerged as potent inhibitors of these cholinesterase enzymes. arabjchem.orgnih.gov Research involves synthesizing hybrid molecules where the cyclopentaquinoline scaffold is linked to other pharmacologically active moieties, such as nicotinic acid, to enhance activity and target multiple pathological pathways simultaneously.

Beyond Alzheimer's disease, the scaffold is being explored for other therapeutic applications. For example, specific derivatives have been investigated as inhibitors of protein phosphatase 1 (PP1), a target for HIV-1 inhibition. nih.gov Structure-activity relationship (SAR) studies are a key trend, where systematic modifications are made to the scaffold to optimize potency and selectivity for a specific biological target. nih.gov These studies have led to the identification of compounds with nanomolar inhibitory activity against AChE.

The table below summarizes selected research findings on the biological activity of various 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, highlighting their potential as enzyme inhibitors.

Compound Series/DerivativeTarget EnzymeReported Activity (IC₅₀)Reference
Derivatives with 5,6-dichloronicotinic acidAcetylcholinesterase (AChE)0.052 µM - 0.744 µM arabjchem.org
Compound 3b (cyclopentaquinoline hybrid)Acetylcholinesterase (AChE)0.052 µM researchgate.net
Compound 3e (cyclopentaquinoline diamine)Acetylcholinesterase (AChE)67 nM (0.067 µM) nih.gov
Compound 222 (4-fluorobenzoic acid derivative)Acetylcholinesterase (AChE)10.80 µM nih.gov
Compound 222 (4-fluorobenzoic acid derivative)Butyrylcholinesterase (BChE)4.70 µM nih.gov
1E7-03HIV-1 Inhibition~4.5 µM nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-8-4-1-2-6-10(8)13-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCUDDRLBYJVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Spectroscopic and Analytical Characterization of 2,3 Dihydro 1h Cyclopenta B Quinolin 9 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol, ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, as well as the aliphatic protons of the cyclopentane (B165970) ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring portion. The protons of the fused cyclopentane ring would likely appear as multiplets in the aliphatic region of the spectrum. The hydroxyl proton at the 9-position would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic, aliphatic, and hydroxyl-substituted carbons. Quaternary carbons, such as those at the fusion of the rings, would also be identifiable.

While specific data for this compound is not available, studies on related quinoline derivatives provide a basis for expected chemical shift ranges. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.5 m
Aliphatic-CH₂ (cyclopentyl) 2.0 - 3.5 m
OH Variable br s

Predicted data based on general quinoline chemistry; actual experimental data is not available.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic-C 110 - 150
C-OH 150 - 160
Aliphatic-C 20 - 40

Predicted data based on general quinoline chemistry; actual experimental data is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and providing insights into the structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group and fragmentation of the cyclopentane ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 199.09 Molecular Ion
[M-OH]⁺ 182.08 Loss of hydroxyl radical
[M-C₂H₄]⁺ 171.07 Retro-Diels-Alder fragmentation of cyclopentene

Predicted data based on typical fragmentation of similar compounds; actual experimental data is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations for the quinoline ring system, and C-O stretching.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200-3600 Strong, Broad
C-H Stretch (Aromatic) 3000-3100 Medium
C-H Stretch (Aliphatic) 2850-3000 Medium
C=C/C=N Stretch (Aromatic) 1500-1600 Medium to Strong
C-O Stretch (Alcohol) 1000-1260 Strong

Predicted data based on characteristic functional group frequencies; actual experimental data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Stability Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The position of the hydroxyl group can influence the absorption maxima (λ_max). The NIST Chemistry WebBook provides UV/Visible spectral data for the parent quinoline structure, which serves as a foundational reference. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm)
π → π* 220 - 250
π → π* 270 - 320

Predicted data based on the UV-Vis spectrum of quinoline and related derivatives; actual experimental data is not available.

Chromatographic Methods for Purity Assessment and Physicochemical Parameter Determination

Chromatographic techniques are vital for assessing the purity of a compound and for determining important physicochemical parameters such as lipophilicity.

Thin Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing purity. For this compound, different solvent systems would be used to achieve good separation, and the spots would be visualized under UV light. The retention factor (R_f) would be characteristic of the compound in a given solvent system. A study on the lipophilicity of thirty-two 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives using reversed-phase TLC has been reported, demonstrating the utility of this method for determining the lipophilicity of this class of compounds.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₂H₁₁NO for this compound) to verify the empirical formula and assess the purity of the sample.

Table 6: Theoretical Elemental Analysis Data for this compound (C₁₂H₁₁NO)

Element Theoretical Percentage
Carbon (C) 78.66%
Hydrogen (H) 6.05%
Nitrogen (N) 7.64%
Oxygen (O) 8.65%

Actual experimental data is not available.

Theoretical and Computational Chemistry Investigations of 2,3 Dihydro 1h Cyclopenta B Quinolin 9 Ol and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.orglongdom.org This technique is widely used in drug design to understand how a ligand, such as a 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol analogue, might interact with a biological target, typically a protein or enzyme. longdom.orgnih.gov

In studies involving quinoline (B57606) derivatives, molecular docking has been instrumental in elucidating their binding modes to various targets. For instance, docking studies have been performed on quinoline derivatives to investigate their interactions with the active site of enzymes like DNA gyrase and topoisomerase I. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net

For this compound and its analogues, molecular docking could be employed to predict their binding affinity and orientation within the active site of a target enzyme, such as acetylcholinesterase, which has been a target for similar compounds. nih.govmdpi.com The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with lower scores indicating potentially stronger binding. plos.orgmdpi.com

Table 1: Representative Molecular Docking Scores for Quinoline Derivatives Against Various Targets

Quinoline DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Substituted Cyclobutylphenyl QuinolineBacterial DNA Gyrase-9.023 nih.gov
Z33 (Tricyclic Compound)Cyclin D/CDK4 (2W99)-9.7 plos.org
Compound 13 (Chalcone-substituted Quinoline)Topoisomerase 1Not specified nih.gov

This table is for illustrative purposes and the specific docking scores for this compound would require a dedicated computational study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. oncodesign-services.comcollaborativedrug.com

For quinoline derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and antimalarial effects. nih.govnih.gov These studies typically involve calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to build a predictive model. nih.gov The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). arabjchem.org

A hypothetical QSAR study on this compound analogues could identify key structural features that influence their activity. For example, the model might reveal that the presence of a specific substituent at a particular position on the quinoline ring is crucial for high activity. This information can then guide the synthesis of new analogues with improved potency. nih.gov

Table 2: Key Statistical Parameters in QSAR/QSPR Model Validation

ParameterDescriptionDesirable Value
r² (Correlation Coefficient) Measures the goodness of fit of the model to the training set data.Close to 1.0
q² (Cross-validated r²) Measures the predictive ability of the model for the training set.> 0.5
pred_r² (Predictive r²) Measures the predictive ability of the model for an external test set.> 0.6

These are general guidelines for QSAR model acceptability.

Prediction and Analysis of Molecular Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. They play a crucial role in QSAR/QSPR modeling and in assessing the "drug-likeness" of a compound. nih.gov

Key molecular descriptors include:

Topological Polar Surface Area (TPSA): This descriptor is related to the polar surface area of a molecule and is a good predictor of drug absorption and blood-brain barrier penetration. researchgate.net

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors in a molecule is important for its interaction with biological targets and for its solubility.

Rotatable Bonds: The number of rotatable bonds is an indicator of a molecule's conformational flexibility.

For this compound and its analogues, these descriptors can be calculated using various software programs. The predicted values can then be used to assess their potential as drug candidates. For example, compounds with favorable TPSA and LogP values are more likely to have good oral bioavailability. researchgate.net

Table 3: Predicted Molecular Descriptors for a Hypothetical this compound Analogue

DescriptorPredicted Value
Molecular Weight ( g/mol )< 500
LogP< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
TPSA (Ų)< 140
Rotatable Bonds< 10

These values are based on Lipinski's Rule of Five, a common guideline for drug-likeness.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which is its most stable three-dimensional structure. acs.org

For flexible molecules like some analogues of this compound, understanding their preferred conformations is crucial for predicting their interaction with a biological target. The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform conformational analysis and energy minimization. These studies can provide insights into the shape and flexibility of the molecule, which can be used to refine molecular docking simulations and improve the accuracy of QSAR models.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and reactivity of molecules. nih.gov These methods provide a more detailed and accurate description of molecular properties compared to molecular mechanics. arabjchem.org

DFT calculations can be used to determine a wide range of properties for this compound and its analogues, including:

Optimized molecular geometry: This provides the most stable arrangement of atoms in the molecule. acs.org

Electronic properties: This includes the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uantwerpen.be The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. uantwerpen.be

Reactivity descriptors: These descriptors, such as chemical potential and global hardness, can be used to predict the reactivity of the molecule in chemical reactions. arabjchem.org

These calculations can provide fundamental insights into the chemical behavior of these compounds and can help in understanding their mechanism of action at a molecular level. nih.gov

Table 4: Key Parameters from DFT Calculations

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical stability and reactivity.
Dipole Moment A measure of the polarity of the molecule.

In Vitro and in Silico Biological Activity Studies of 2,3 Dihydro 1h Cyclopenta B Quinolin 9 Ol Derivatives

Cholinesterase Enzyme Inhibition Studies

The primary biological target investigated for 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

A series of novel tacrine (B349632) analogs, incorporating the 2,3-dihydro-1H-cyclopenta[b]quinoline moiety linked to a 6-BOC-hydrazinopyridine-3-carboxylic acid fragment via an aminoalkyl chain of varying lengths (from two to nine carbon atoms), has been a central focus of research. nih.govnih.govnih.gov These compounds have demonstrated significant inhibitory potency against AChE. nih.govnih.gov

The inhibitory activities of these compounds against AChE are commonly determined using the spectrophotometric method developed by Ellman. mdpi.com This widely used assay allows for the quantification of the enzyme's activity and the potency of inhibitors. Studies show that the inhibitory potency of these derivatives is influenced by the length of the alkyldiamine linker. nih.gov

Specifically, derivatives with longer hydrocarbon chains exhibit greater inhibitory activity. nih.gov For instance, compound 6h , which features a nine-carbon linker, was identified as the most potent inhibitor in its series, with a half-maximal inhibitory concentration (IC₅₀) value of 3.65 nM. nih.gov Another derivative, 6g (with an eight-carbon linker), also showed high potency with an IC₅₀ of 5.17 nM, comparable to that of tacrine. nih.gov The IC₅₀ values for a selection of these derivatives against AChE are presented in the table below.

Interactive Table: AChE Inhibitory Activity of 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives
CompoundLinker Length (n)AChE IC₅₀ (nM)
6a2102.3
6b370.8
6c442.7
6d528.2
6e613.8
6f78.13
6g85.17
6h93.65
Tacrine-5.31

While specific experimental enzyme kinetic studies employing Lineweaver–Burk plots for 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives are not extensively detailed in the available literature, molecular modeling studies provide significant insight into their mechanism of inhibition. nih.govnih.gov These in silico analyses show that the compounds demonstrate a binding mode that involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govnih.gov

This dual-site binding is characteristic of a mixed-type inhibition mechanism. mdpi.com In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov This mechanism is often observed in tacrine analogs and is considered advantageous, as interaction with the PAS can interfere with the role of AChE in promoting the aggregation of amyloid-β peptides. nih.govmdpi.com

The inhibitory activity of the 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives was also evaluated against BChE using Ellman's method. mdpi.com The results consistently showed that these compounds possess a lower inhibitory activity towards BChE when compared to tacrine. nih.govnih.gov This indicates a degree of selectivity, which is often a desirable trait in the development of cholinesterase inhibitors. For all tested derivatives in the series (compounds 6a-6h), the IC₅₀ values for BChE inhibition were significantly higher than those for AChE, as detailed in the table below. nih.gov

Interactive Table: BChE Inhibitory Activity of 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives
CompoundLinker Length (n)BChE IC₅₀ (nM)
6a2316.2
6b3251.2
6c4208.9
6d5158.5
6e6114.8
6f783.2
6g863.1
6h945.7
Tacrine-5.01

The selectivity of an inhibitor is typically expressed as a selectivity index (SI), calculated as the ratio of the IC₅₀ value for BChE to the IC₅₀ value for AChE (SI = IC₅₀ BChE / IC₅₀ AChE). A higher SI value indicates greater selectivity for AChE over BChE.

With the exception of compound 6a , all synthesized derivatives in the studied series demonstrated a higher affinity for AChE and a lower affinity for BChE compared to tacrine. nih.govnih.gov Compound 6h , which was the most potent AChE inhibitor, also displayed the highest selectivity towards AChE, with an SI of 12.52. nih.gov This suggests that the structural modifications, particularly the elongation of the linker chain, favor binding to AChE over BChE.

Interactive Table: Cholinesterase Selectivity Index
CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
6a102.3316.23.09
6b70.8251.23.55
6c42.7208.94.89
6d28.2158.55.62
6e13.8114.88.32
6f8.1383.210.23
6g5.1763.112.20
6h3.6545.712.52
Tacrine5.315.010.94

Acetylcholinesterase (AChE) Inhibitory Activity and Potency

Inhibition of Other Enzyme Targets (Non-Clinical Focus)

Currently, the scientific literature primarily focuses on the cholinesterase inhibitory properties of this compound derivatives. There is a lack of available studies investigating the inhibitory effects of this specific class of compounds on other enzyme targets in a non-clinical context. Future research may explore the broader enzymatic inhibition profile of these molecules.

Fructose-1,6-bisphosphatase (F16BPase) Inhibition

In the search for new inhibitors of fructose-1,6-bisphosphatase (F16BPase), a key enzyme in gluconeogenesis, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been synthesized and evaluated. Research has demonstrated that the 2,3-dihydro-1H-cyclopenta[b]quinoline structure serves as a viable scaffold for developing potent F16BPase inhibitors. nih.gov A study focused on substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine compounds highlighted their potential in this area. nih.gov

The inhibitory activity of these derivatives against F16BPase was systematically assessed. The findings indicate that modifications to the core structure can significantly influence potency, identifying this chemical family as a promising candidate for F16BPase-targeted drug design. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The same research that identified the potent F16BPase inhibitory activity of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives also investigated their effect on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The study revealed that this class of compounds generally exhibits significantly lower inhibitory activity against EGFR tyrosine kinase compared to their action on F16BPase. nih.gov This selectivity is a noteworthy characteristic, as it suggests the potential for developing targeted F16BPase inhibitors with a reduced likelihood of off-target effects related to EGFR signaling pathways. nih.gov

Beta-secretase 1 (BACE1) Inhibition

A comprehensive review of published scientific studies indicates a lack of research specifically investigating the inhibitory activity of this compound or its derivatives against Beta-secretase 1 (BACE1).

Protein Phosphatase 1 (PP1) Modulation and RVxF Site Targeting

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been identified as small molecules capable of targeting the noncatalytic RVxF-accommodating site of Protein Phosphatase 1 (PP1). This site is crucial for the recruitment of regulatory and substrate proteins to PP1. The interaction with this site has been leveraged to develop inhibitors of HIV-1 transcription.

One study detailed the iterative chemical modifications of a parent compound, 1E7-03, which binds to the PP1 RVxF site. This structural optimization led to the development of a new analogue, HU-1a, which demonstrated enhanced inhibitory activity against HIV-1 and improved metabolic stability compared to the original compound.

Table 1: In Vitro Activity of PP1-Targeting 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives

Compound HIV-1 Inhibition (EC₅₀ in TZM-bl cells, µM)
1E7-03 1.8

This table presents the half-maximal effective concentration (EC₅₀) for HIV-1 inhibition in TZM-bl cells, illustrating the improved potency of the optimized analogue.

Anti-Aggregation Studies (e.g., Amyloid Beta (Aβ) Aggregation Inhibition)

Based on a review of the available scientific literature, there are no specific studies published concerning the anti-aggregation properties of this compound or its derivatives, particularly in the context of Amyloid Beta (Aβ) aggregation inhibition.

Thioflavin T Fluorescence Assays

Consistent with the absence of anti-aggregation studies, there is no available research that employs Thioflavin T (ThT) fluorescence assays to evaluate the effect of this compound or its derivatives on fibril formation.

Antimicrobial and Antiviral Properties

While the broader class of quinolines is known for antimicrobial and antiviral activities, specific data for this compound derivatives is limited.

Antimicrobial Properties: A review of the scientific literature did not yield specific studies on the antimicrobial (antibacterial or antifungal) properties of this compound or its derivatives.

Antiviral Properties: Significant research has been conducted on the antiviral properties of this compound class, specifically against the Human Immunodeficiency Virus (HIV-1). As detailed in section 5.2.4, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been developed to inhibit HIV-1 transcription by targeting the noncatalytic RVxF site of the host protein PP1. This mechanism prevents the activation of HIV-1 transcription, an essential step in the viral lifecycle. The development of analogues with enhanced anti-HIV-1 activity underscores the potential of this chemical scaffold in creating new antiviral agents.

General Anticancer Research Potential of Quinoline (B57606) Derivatives

The quinoline scaffold is a cornerstone in the development of new anticancer agents, with its derivatives demonstrating a wide array of biological activities. arabjchem.org These compounds are integral to anticancer drug development, showing efficacy through various mechanisms of action. arabjchem.org These mechanisms include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow), and disrupting cell migration, which is crucial for metastasis. arabjchem.org

Quinoline derivatives have been shown to target and inhibit key enzymes involved in cancer progression, such as topoisomerase and protein kinases. arabjchem.org For instance, many quinoline-based anticancer drugs function by targeting topoisomerase enzymes, which are vital for DNA replication in cancer cells. arabjchem.org The versatility of the quinoline structure allows for numerous modifications, leading to the synthesis of novel derivatives with potentially enhanced efficacy and reduced toxicity. arabjchem.org Research has demonstrated that various substituted quinoline derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, including those affecting the breast, colon, and larynx, as well as leukemia. arabjchem.org The ability to synthesize a diverse library of these compounds makes the quinoline ring a privileged structure in the ongoing search for more effective cancer therapies. arabjchem.org

Structure-Activity Relationship (SAR) Investigations (In Vitro and In Silico)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, including the this compound scaffold, these investigations are crucial for designing more potent and selective anticancer agents.

Impact of Substituent Variation on Biological Activity

The type and position of chemical groups (substituents) on the quinoline ring system dramatically affect the anticancer activity of the molecule. Studies on closely related cyclopenta[b]quinoline-1,8-dione derivatives have provided specific insights into these relationships. The cytotoxic effects of these compounds have been evaluated against several human cancer cell lines, including HeLa (cervical cancer), LS180 (colon cancer), MCF-7 (breast cancer), and Raji (lymphoma). nih.govnih.gov

It was found that the nature of the substituent at the 9-position of the cyclopenta[b]quinoline core plays a significant role in its cytotoxic potency. For example, the introduction of a bromophenyl group at this position led to the most potent compound in the series, particularly against Raji and HeLa cells. nih.govnih.gov This highlights the potential importance of halogen-containing aryl groups in enhancing anticancer activity. The presence of a phenyl group on the nitrogen atom of the central quinoline ring also contributed to the observed cytotoxicity. nih.govnih.gov While many of the synthesized compounds showed modest activity, these findings underscore that the cyclopenta[b]quinoline structure can serve as a valuable scaffold for further modification and the design of more potent anticancer agents. nih.govnih.gov

Below is a table summarizing the cytotoxic activity of selected 9-substituted-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione derivatives.

CompoundSubstituent at 9-positionHeLa IC₃₀ (µM)Raji IC₃₀ (µM)
Compound APhenyl>100>100
Compound B4-Chlorophenyl90.2>100
Compound C3-Bromophenyl24.482.0
Compound D4-Nitrophenyl>100>100

Data sourced from studies on cyclopenta[b]quinoline-1,8-dione derivatives, which serve as close analogs for SAR analysis. nih.govnih.gov

Role of Linker Length and Molecular Architecture

The molecular architecture, particularly the length and nature of linker chains connecting the quinoline core to other chemical moieties, is a critical factor in determining biological activity. In broader studies of quinoline derivatives designed to reverse multidrug resistance in cancer, the distance between a hydrophobic part of the molecule and a basic nitrogen atom was found to be crucial. nih.gov Specifically, a minimum distance of 5 Å was required for high activity in reversing vincristine (B1662923) resistance in K562/ADM cells. nih.gov

This principle is relevant to the design of this compound derivatives. By attaching various side chains or linkers to the core structure, it is possible to modulate the compound's interaction with biological targets. For instance, attaching aminoalkyl chains of varying lengths to the quinoline system can influence properties like solubility, cell permeability, and binding affinity to target enzymes or DNA. While specific anticancer studies on linker variation for the exact this compound scaffold are not detailed in the provided context, research on related structures underscores the importance of optimizing linker length to achieve desired therapeutic effects.

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often interact differently with chiral biological targets like enzymes and receptors. While specific research on the stereochemistry of this compound derivatives in the context of cancer is not extensively documented, the principle remains a vital consideration in drug design. The fixed, rigid structure resulting from the fusion of the cyclopentane (B165970) ring to the quinoline core may create stereocenters, leading to different enantiomers or diastereomers. These different stereoisomers could exhibit varied potencies, selectivities, and metabolic profiles. Therefore, investigating the synthesis and biological evaluation of individual stereoisomers is a critical step in the development of optimized therapeutic agents based on this scaffold.

Advanced Research Methodologies and Investigative Techniques

Radiolabeling Strategies for In Vitro and In Vivo Studies (e.g., with 99mTc)

The investigation of the biological fate of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives often necessitates radiolabeling for in vivo imaging and biodistribution studies. mdpi.com A prominent strategy involves the use of the metastable isotope technetium-99m (99mTc), a gamma-emitting radionuclide ideal for single-photon emission computed tomography (SPECT). nih.govresearchgate.net The labeling process typically involves the complexation of 99mTc with the quinoline (B57606) derivative. For instance, a derivative of 2,3-dihydro-1H-cyclopenta[b]quinoline, compound 6a , was successfully radiolabeled with 99mTc for biodistribution studies. mdpi.com This process requires careful optimization to ensure high radiochemical purity and stability of the resulting radiopharmaceutical. nih.gov Quality control is a critical step, often employing techniques like thin-layer chromatography to confirm the successful incorporation of the radionuclide and to quantify any unbound 99mTc. nih.gov The stability of the radiolabeled compound in aqueous solutions is also assessed to ensure its integrity during the course of in vitro and in vivo experiments. mdpi.com

Biodistribution Studies in Research Models (Methodological Aspects)

Biodistribution studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. In the context of radiolabeled 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, these studies are typically conducted in rodent models, such as rats. mdpi.com Following the intravenous administration of the 99mTc-labeled compound, the animals are monitored for a specific period. Subsequently, tissues and organs of interest are collected, and the amount of radioactivity in each sample is measured using a gamma counter. This allows for the quantification of the compound's distribution throughout the body.

For a 99mTc-labeled derivative of 2,3-dihydro-1H-cyclopenta[b]quinoline, it was observed that the radioactivity concentrations in the brain were very low. mdpi.com This was attributed to the hydrophilic nature of the radiolabeled complex, which limited its ability to cross the blood-brain barrier. mdpi.com The distribution of radioactivity in other organs was also quantified, providing a comprehensive overview of the compound's biodistribution profile. mdpi.com

Below is a table summarizing the biodistribution data for a 99mTc-labeled 2,3-dihydro-1H-cyclopenta[b]quinoline derivative (compound 6a) in rats.

Organ/TissuePercentage of Injected Dose per Gram (%ID/g)
Blood0.02 ± 0.01
Heart0.03 ± 0.01
Lungs0.04 ± 0.01
Liver0.81 ± 0.12
Spleen0.03 ± 0.01
Kidneys1.98 ± 0.35
Brain0.01 ± 0.00
Muscle0.02 ± 0.01
Bone0.04 ± 0.01

Data adapted from Szymański et al. The values represent the mean ± standard deviation.

In Vitro Compound Stability Assessments in Biological Matrices (e.g., aqueous solutions, serum, liver microsomes)

Stability in plasma is another crucial parameter. The same derivative showed high stability in mouse plasma, with 88.69 ± 0.59% of the compound remaining after a 2-hour incubation period. nih.gov

Liver microsomes are utilized to assess the metabolic stability of a compound. nih.gov In mouse liver microsomes, the aforementioned quinolinone derivative was 86.77 ± 1.49% intact after 1 hour of incubation. nih.gov From this data, key pharmacokinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nih.govnih.gov For this derivative, the half-life was determined to be 5.07 ± 0.72 hours, and the intrinsic clearance was 4.61 ± 0.65 µL/min/mg. nih.gov

The following table summarizes the in vitro stability data for a related quinolinone derivative.

Biological MatrixIncubation Time% Remaining (mean ± SD)
Simulated Gastric Fluid (SGF)2 hours87.55 ± 0.51
Simulated Intestinal Fluid (SIF)2 hours85.47 ± 1.12
Mouse Plasma2 hours88.69 ± 0.59
Mouse Liver Microsomes1 hour86.77 ± 1.49

Data adapted from a study on a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative. nih.gov

Cell-Based Assays for Mechanistic Understanding (e.g., cell viability in research settings)

Cell-based assays are fundamental tools for elucidating the biological activity and potential mechanisms of action of novel compounds. For quinoline derivatives, a common initial assessment is the evaluation of their cytotoxic potential against various cell lines. nih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.govabcam.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. abcam.com

In a typical experimental setup, cancer cell lines (e.g., HeLa, MCF-7, K-562) and a normal cell line (e.g., BHK-21) are treated with the test compound at a specific concentration (e.g., 100 µM) for a defined period (e.g., 24 hours). nih.gov The percentage of cell viability is then determined. nih.gov The results from such assays can indicate whether a compound exhibits selective cytotoxicity towards cancer cells over normal cells. nih.govnih.gov For example, certain quinoline-4-carboxylic acid derivatives have shown a variable degree of inhibition against different cancer cell lines while remaining inactive against normal cells. nih.gov One such derivative demonstrated an 82.9% reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov

The table below illustrates hypothetical cell viability data for a test compound against different cell lines.

Cell LineCompound Concentration (µM)Incubation Time (hours)Cell Viability (%)
HeLa1002445.2
MCF-71002438.7
K-5621002452.1
BHK-211002495.8

This table represents illustrative data based on methodologies described in the literature for quinoline derivatives. nih.gov

Proteomics Approaches for Investigating Protein Expression Modulation

Proteomics offers a powerful approach to identify the protein targets of a compound and to understand its impact on cellular protein expression. mdpi.com A functional proteomics approach has been utilized to identify quinoline-binding proteins by taking advantage of the structural similarities between quinoline compounds and the purine (B94841) ring of ATP. researchgate.netnih.gov

One method involves displacement affinity chromatography. nih.gov In this technique, a cell lysate is passed over a column with a resin to which ATP is linked (ATP-Sepharose), capturing the "purine binding proteome". nih.gov Subsequently, the quinoline compound of interest is passed through the column to displace and elute any proteins that it binds to. nih.gov Using this method with various quinoline drugs on the human red blood cell purine binding proteome, two proteins were identified: aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.gov

Exploration of Non Medical Applications of 2,3 Dihydro 1h Cyclopenta B Quinoline Derivatives

Applications in Materials Science

The rigid, planar structure and conjugated π-electron system of quinoline (B57606) derivatives impart favorable optical and electronic properties, making them attractive candidates for advanced materials.

Optical and Electronic Materials:

Derivatives of the broader quinoline family have been investigated for their potential in creating novel optical and electronic materials. The inherent photophysical properties of the quinoline core are leveraged in these applications. For instance, certain quinoline derivatives exhibit fluorescence, a property that is highly sought after in the development of molecular probes and imaging agents. While specific data on 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol is limited in this context, the general characteristics of the quinoline family suggest potential for similar applications. The ability to modify the core structure allows for the fine-tuning of electronic properties, which is crucial for creating materials with specific functionalities for electronic devices.

Use as Chemical Intermediates and Building Blocks in Organic Synthesis

One of the most significant non-medical applications of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives is their role as versatile intermediates in organic synthesis. myskinrecipes.com The fused-ring system serves as a robust scaffold for the construction of more complex molecules.

Synthetic chemists utilize these compounds to build larger, polysubstituted quinoline structures, which are of interest in various chemical industries. researchgate.net The synthesis of these derivatives often involves cyclization reactions, such as the reaction of anthranilic acid with cyclopentanone (B42830). mdpi.com This process allows for the introduction of various functional groups, creating a library of compounds with diverse reactivity. These derivatives can then undergo further transformations to yield a wide array of complex organic molecules. researchgate.net Their utility as building blocks is crucial for the development of new synthetic methodologies and the creation of novel chemical entities with unique properties. researchgate.net

Derivative Synthetic Application Reference
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinolinePrecursor for aminoalkyl derivatives mdpi.com
N'-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)alkane-1,n-diaminesIntermediates for more complex structures mdpi.com

Development in Sensor Technologies

The fluorescent properties of certain quinoline derivatives make them promising candidates for the development of chemical sensors. myskinrecipes.com These sensors can be designed to detect specific analytes, such as metal ions or changes in pH, through mechanisms like fluorescence quenching or enhancement.

Alkylated quinoline-2-thiol derivatives, for example, have been shown to exhibit fluorescence that is sensitive to the presence of metals and variations in pH. researchgate.net While research specifically detailing the use of this compound in sensor technology is not abundant, the foundational principles demonstrated by related quinoline compounds suggest a potential avenue for exploration. The ability to functionalize the cyclopenta[b]quinoline core could allow for the creation of selective and sensitive fluorescent probes for various analytical applications. researchgate.net

Potential in Light-Emitting Diode (LED) Applications

The electroluminescent properties of certain quinoline derivatives have led to their investigation as emission materials in organic light-emitting diodes (OLEDs). nih.gov 8-hydroxyquinoline and its derivatives, in particular, are well-known for their applications in OLEDs, forming stable metal complexes that are efficient light emitters. mdpi.com

For instance, zinc complexes of 8-hydroxyquinoline derivatives have been successfully used in the fabrication of OLEDs that emit yellow light. mdpi.com Research into 1H-Pyrazolo[3,4-b]quinolines has also shown their potential as emission materials for electroluminescent cells. nih.gov Although direct application of this compound in LEDs has not been extensively reported, the broader success of the quinoline scaffold in this field indicates a promising area for future research and development. The ability to synthesize derivatives with tailored electronic and photophysical properties is key to advancing their use in next-generation lighting and display technologies.

Quinoline Derivative Type LED Application Observed Emission
Zinc(II) complexes of 8-hydroxyquinolineEmissive layer in OLEDsYellow
1H-Pyrazolo[3,4-b]quinolinesEmission materials in OLEDsNot specified

Future Directions and Emerging Research Avenues

Design and Synthesis of Multi-Target Directed Ligands (MTDLs)

The core structure of 2,3-dihydro-1H-cyclopenta[b]quinoline has proven to be a valuable scaffold in the development of Multi-Target Directed Ligands (MTDLs), particularly for complex multifactorial diseases like Alzheimer's. nih.govmdpi.com The MTDL strategy aims to create single molecules that can interact with multiple biological targets, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs. frontiersin.orgmdpi.com

Future research could focus on utilizing 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol as a foundational building block for novel MTDLs. By strategically modifying the hydroxyl group at the 9-position, it is possible to attach various pharmacophores via linker chains. For instance, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been successfully combined with moieties like 5,6-dichloronicotinic acid and acridinecarboxylic acid to create potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the pathology of Alzheimer's disease. nih.govmdpi.com Furthermore, some of these hybrid compounds have demonstrated the ability to inhibit the aggregation of β-amyloid plaques, another key factor in Alzheimer's progression. nih.govnih.gov

The table below outlines the inhibitory activities of some representative MTDLs based on the related 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold, highlighting the potential for the "-9-ol" variant.

Compound IDTargetIC₅₀ (nM)Reference
Compound 3b (Nicotinic acid hybrid) Acetylcholinesterase52 nih.gov
Butyrylcholinesterase71 nih.gov
Compound 3f (Acridine hybrid) Acetylcholinesterase113.34 mdpi.com
Butyrylcholinesterase203.52 mdpi.com
Compound 6h (Nicotinic acid hybrid) Acetylcholinesterase3.65 mdpi.com

This table is for illustrative purposes, showing data for derivatives of the core scaffold.

Future work should explore the synthesis of novel hybrids of this compound, targeting not only cholinesterases and amyloid aggregation but also other relevant pathways in neurodegeneration, such as oxidative stress and neuroinflammation. nih.gov

Integration of Advanced Computational Methods in Compound Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline, molecular modeling has already been employed to elucidate their binding modes with AChE and BuChE, confirming interactions with both the catalytic and peripheral anionic sites of the enzymes. mdpi.com

Looking ahead, the integration of more advanced computational methods will be crucial. Techniques such as Density Functional Theory (DFT) calculations can provide deep insights into the electronic properties and reactivity of this compound and its prospective derivatives. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used early in the design phase to assess the drug-likeness of novel compounds, helping to identify candidates with favorable pharmacokinetic profiles and minimizing late-stage failures. nih.gov For example, ADMET analyses of related cyclopentaquinoline derivatives have been used to confirm their potential for brain penetration and adherence to Lipinski's rule of five. mdpi.comnih.gov The systematic application of these computational tools will accelerate the discovery of new, potent, and safe MTDLs based on the "-9-ol" scaffold.

Expanding the Scope of Biological Target Identification and Validation (Non-Human)

While much of the research on the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold has been focused on neurodegenerative diseases, the broader quinoline (B57606) class of compounds is known for a wide spectrum of biological activities. nih.govecorfan.org This suggests that this compound and its derivatives could have therapeutic potential in other areas.

Future research should aim to expand the biological screening of these compounds to identify new targets. Quinoline derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.gov For instance, certain cyclopenta[b]quinoline-1,8-dione derivatives have demonstrated significant cytotoxic activity against cancer cell lines. researchgate.net Additionally, a related series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were identified as potential antileishmanial agents. nih.gov

Systematic screening of a library of this compound derivatives against a diverse panel of biological targets (e.g., kinases, proteases, microbial enzymes) could uncover novel therapeutic applications. Initial in vitro and cell-based assays, followed by validation in non-human models, will be essential in this exploratory phase.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of the 2,3-dihydro-1H-cyclopenta[b]quinoline core often involves the cyclization of anthranilic acid with cyclopentanone (B42830) in the presence of phosphorus oxychloride (POCl₃), followed by further modifications. mdpi.com While effective, this method has drawbacks associated with harsh reagents and potentially low atom economy.

A significant future direction is the development of more efficient and environmentally friendly synthetic routes. The field of "green chemistry" offers numerous strategies that could be applied to the synthesis of this compound. researchgate.netnih.govacs.org These include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). tandfonline.com

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. tandfonline.comrsc.org

Novel Catalysts: Exploring the use of recyclable and less toxic catalysts, such as p-toluenesulfonic acid (p-TSA), amberlyst-15, or even biocatalysts. researchgate.nettandfonline.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which minimizes waste and simplifies purification. nih.gov

The development of domino reactions, where a single event triggers a cascade of bond-forming transformations, represents another sophisticated approach to building the quinoline scaffold with high efficiency. mdpi.com Applying these modern synthetic principles to this compound will not only make its production more sustainable but also facilitate the rapid generation of diverse analogs for biological screening.

Exploration of Advanced Analytical Techniques for Characterization

The thorough characterization of newly synthesized compounds and their metabolites is fundamental to drug development. For complex heterocyclic molecules like quinoline alkaloids, advanced analytical techniques are indispensable.

Future research on this compound should leverage state-of-the-art analytical platforms. An integrated strategy combining Ultra-High-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS) and Quadrupole ion trap (Qtrap-MS), can provide comprehensive structural information and facilitate the identification of metabolites in biological samples. nih.gov

Furthermore, there is an opportunity to develop "green" analytical methods for the extraction and analysis of these compounds. For example, Microwave-Integrated Extraction and Leaching (MIEL) has been shown to be a rapid and efficient alternative to traditional Soxhlet extraction for quinoline alkaloids from natural sources, significantly reducing solvent consumption and extraction time. mdpi.comresearchgate.net Adopting such innovative analytical methodologies will be crucial for the robust and sustainable development of therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves cyclization of anthranilic acid derivatives with cyclopentanone in phosphoryl chloride (POCl₃) under reflux, followed by functionalization . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of anthranilic acid to cyclopentanone) and reaction time (typically 6–8 hours). Post-reaction quenching with ice-water and purification via recrystallization (e.g., using ethanol/water mixtures) are critical steps to isolate the product .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated for related cyclopentaquinoline derivatives (e.g., bond angles: C22—N4—C21 = 176.96°, torsion angles: C1—N1—C21—O3 = 8.8°) .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 118.7 ppm for aromatic carbons) coupled with 2D techniques (COSY, HSQC) resolve regioisomeric ambiguities .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., calculated [M+H]⁺ for C₁₂H₁₃NO: 188.1075, observed: 188.1072) .

Q. What protocols ensure compound purity ≥98% for pharmacological studies?

  • Methodology : Use flash chromatography (e.g., ethyl acetate/methanol 8:2) or recrystallization from polar aprotic solvents (e.g., DMF/water). Purity is verified via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Batch comparison : Cross-validate NMR and HRMS data with reference standards (e.g., NIST-certified compounds) .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace unexpected byproducts.
  • Dynamic NMR : Detect conformational equilibria (e.g., hindered rotation in cyclopenta rings) causing signal splitting .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT calculations : Optimize ground-state geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., C9-OH as a nucleophilic center).
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) using crystallographic data from analogs .
  • Reactivity descriptors : Calculate Fukui indices to predict regioselectivity in substitution reactions .

Q. What in vitro models are suitable for evaluating bioactivity, given structural analogs?

  • Methodology :

  • Kinase inhibition assays : Test against CDK2 or EGFR kinases, as cyclopentaquinoline derivatives show affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ comparisons to reference drugs .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) and CYP450 inhibition profiles .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Methodology :

  • Flow chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., dimerization) .
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to enhance cyclization efficiency .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Notes

  • Safety : Store the compound at –20°C in amber vials under inert atmosphere to prevent oxidation. Use PPE (gloves, goggles) and fume hoods during handling, as cyclopentaquinolines may exhibit uncharacterized toxicity .
  • Data Validation : Cross-reference experimental results with crystallographic databases (e.g., CCDC) and spectral libraries (NIST WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.